

An In-depth Technical Guide to 5,4'-Dimethoxyflavone for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5,4'-Dimethoxyflavone

CAS No.: 6697-63-8

Cat. No.: B600368

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the flavone known as **5,4'-Dimethoxyflavone**. It delves into its core chemical identity, structural characteristics, synthesis, biological significance, and analytical methodologies, providing a foundational understanding for its application in scientific research.

Core Chemical Identity

5,4'-Dimethoxyflavone is a naturally occurring methoxylated flavonoid, a class of compounds that has garnered significant attention for a wide spectrum of pharmacological activities.^{[1][2]} The defining features of this molecule are the methoxy groups (-OCH₃) at the 5 and 4' positions of the core flavone structure.

Identifier	Value	Source
CAS Number	6697-63-8	[3]
Molecular Formula	C ₁₇ H ₁₄ O ₄	[4]
Molecular Weight	282.29 g/mol	[4]
IUPAC Name	5-methoxy-2-(4-methoxyphenyl)chromen-4-one	[5]
Synonyms	5,4'-dimethoxy-2-phenylchromen-4-one	[6]
Canonical SMILES	<chem>COc1ccc(cc1)C2=CC(=O)c3c(OC)cccc3O2</chem>	
InChI Key	LUCPCQIWHDVLMX-UHFFFAOYSA-N	

Chemical Structure:

The foundational structure is a 2-phenyl-4H-1-benzopyran-4-one (flavone) skeleton. The key substitutions are a methoxy group on the A-ring at position C5 and another on the B-ring at position C4'. This specific arrangement of methoxy groups significantly influences its physicochemical properties and biological interactions.

Caption: Chemical structure of **5,4'-Dimethoxyflavone**.

Physicochemical Properties & Handling

Understanding the physical and chemical characteristics of **5,4'-Dimethoxyflavone** is paramount for its effective use in experimental settings.

Property	Value	Source
Appearance	Solid	[7]
Solubility	Soluble in organic solvents like ethanol and DMSO; limited solubility in water.	[8]
Storage	Store in a dry, dark place at 2-10°C.	[9]

Safety and Handling: **5,4'-Dimethoxyflavone** is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Standard laboratory safety protocols should be strictly followed.

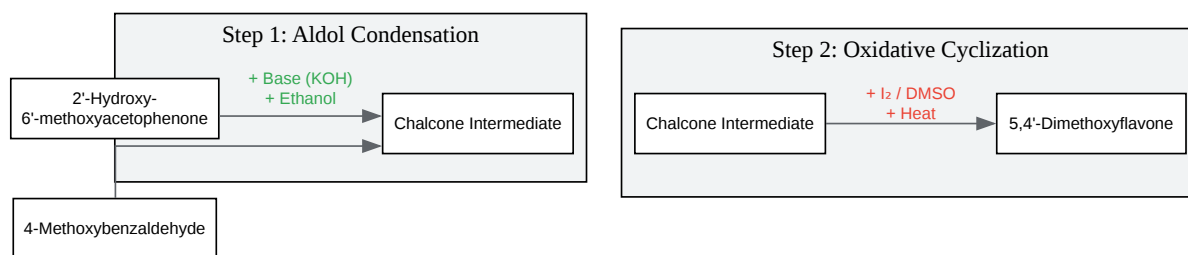
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[3][11] Use only in a well-ventilated area.[10]
- First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, call a poison control center or doctor immediately.[3][11]

Synthesis and Characterization

Synthetic Approach: The Allan-Robinson Reaction

A classical and effective method for synthesizing flavones, including **5,4'-Dimethoxyflavone**, is the Allan-Robinson reaction. This involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride, followed by cyclization.

Workflow Rationale: The synthesis begins with a suitable ortho-hydroxyacetophenone and an aromatic anhydride. The base-catalyzed condensation and subsequent cyclodehydration yield the flavone core. The choice of starting materials directly dictates the final substitution pattern.



[Click to download full resolution via product page](#)

Caption: General workflow for flavone synthesis.

Detailed Protocol (Illustrative Example): This protocol is based on established methods for flavone synthesis, such as the oxidative cyclization of chalcones.[12][13]

- **Chalcone Formation:** To a solution of 2'-hydroxy-6'-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol, add powdered potassium hydroxide (KOH).[12]
- **Reaction:** Stir the mixture at room temperature or reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12]
- **Workup:** Acidify the reaction mixture with dilute HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]
- **Purification:** Purify the resulting chalcone intermediate by column chromatography or recrystallization.
- **Oxidative Cyclization:** Dissolve the purified chalcone in dimethyl sulfoxide (DMSO). Add a catalytic amount of iodine (I₂).[13]
- **Final Reaction:** Heat the mixture (reflux) until the starting material is consumed (monitored by TLC).[13]
- **Isolation:** Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The precipitated solid is the target flavone.[13]

- Final Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure **5,4'-Dimethoxyflavone**.[\[13\]](#)

Spectroscopic Characterization:

Verification of the synthesized compound's identity is crucial. This is achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are essential for elucidating the precise structure. The chemical shifts of the protons and carbons in the aromatic rings and the methoxy groups provide a unique fingerprint of the molecule.[\[14\]](#)[\[15\]](#)
- Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. The molecular ion peak (M^+) for $\text{C}_{17}\text{H}_{14}\text{O}_4$ is expected at m/z 282.29.[\[4\]](#)
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as $\text{C}=\text{O}$ (carbonyl), $\text{C}-\text{O}-\text{C}$ (ether), and aromatic $\text{C}=\text{C}$ bonds.[\[14\]](#)

Biological Activity and Potential Applications

Methoxylated flavonoids are widely recognized for their diverse biological activities, which are often enhanced compared to their hydroxylated counterparts due to increased metabolic stability and membrane permeability.[\[16\]](#)

Anti-inflammatory and Antioxidant Effects:

Flavonoids, as a class, are known for their potent antioxidant and anti-inflammatory properties.[\[17\]](#)[\[18\]](#) They can scavenge free radicals and modulate inflammatory signaling pathways. While specific data for **5,4'-Dimethoxyflavone** is less common, related dimethoxyflavones have demonstrated significant effects. For instance, 5,7-dimethoxyflavone shows anti-inflammatory and anticancer properties by modulating pathways like $\text{NF-}\kappa\text{B}$ and $\text{PI3K}/\text{Akt}$.[\[8\]](#)[\[19\]](#) Another related compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, has been shown to reduce nitric oxide and pro-inflammatory cytokine production in macrophages.[\[17\]](#)

Neuroprotective Potential:

There is growing interest in the neuroprotective effects of flavonoids. Studies on related compounds like 3',4'-dimethoxyflavone have identified it as a novel neuroprotective inhibitor of parthanatos, a specific pathway of neuronal cell death.[2] Furthermore, 5,7-dimethoxyflavone has been investigated for its potential in ameliorating cognitive deficits in models of Alzheimer's disease by reducing pro-inflammatory markers and amyloid-beta levels.[20][21][22] These findings suggest that **5,4'-Dimethoxyflavone** warrants investigation for similar neuroprotective activities.

Anticancer Research:

Many flavonoids exhibit anticancer properties. The methoxylation pattern can influence this activity. For example, 5-hydroxy-3',4',7-trimethoxyflavone has been shown to reverse multidrug resistance in cancer cells by inhibiting the BCRP/ABCG2 transporter.[23] The metabolic conversion of methoxyflavones by cytochrome P450 enzymes can also lead to active metabolites that inhibit cancer cell proliferation.[16]

Analytical Methodologies

Accurate quantification of **5,4'-Dimethoxyflavone** in various matrices (e.g., plant extracts, biological samples) is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[24][25]

Protocol: HPLC-DAD Quantification

This protocol provides a validated framework for the quantitative analysis of methoxyflavones.

Instrumentation:

- HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[24]
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[24]

Reagents:

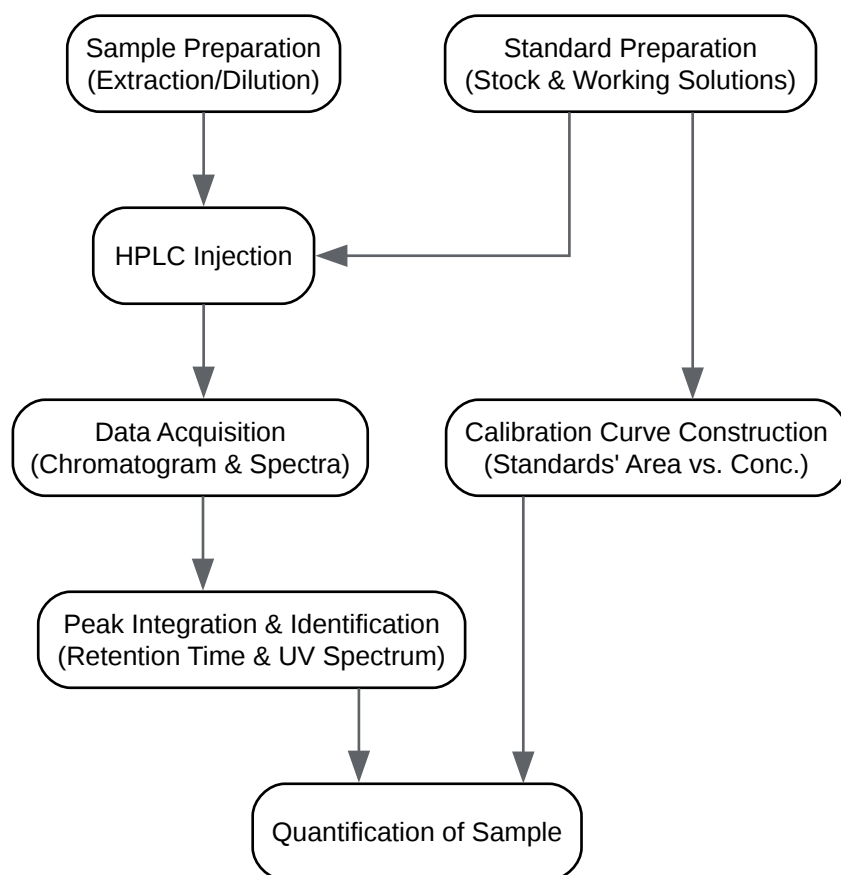
- HPLC-grade acetonitrile and/or methanol.
- Purified water (18.2 MΩ·cm).

- Formic acid or acetic acid (analytical grade).
- Reference standard of **5,4'-Dimethoxyflavone** (purity $\geq 98\%$).

Chromatographic Conditions (Typical):

Parameter	Condition
Mobile Phase	Gradient of Acetonitrile/Methanol and Water (with 0.1% acid)
Flow Rate	1.0 mL/min
Column Temp.	25-30 °C
Injection Vol.	10-20 μ L
Detection (DAD)	Monitoring at the λ_{max} of the flavone (typically ~270 nm and ~330 nm)

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for HPLC quantification.

Procedure Rationale:

- **Sample Preparation:** The goal is to efficiently extract the analyte from the matrix and ensure its concentration is within the linear range of the calibration curve. For solid samples, solvent extraction (e.g., with methanol) aided by ultrasonication is common.[24][26] The extract is then filtered through a 0.45 μm filter to protect the HPLC column.[24]
- **Standard Solutions:** A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol). A series of working standards are then prepared by serial dilution to construct a calibration curve. This is critical for accurate quantification.
- **Analysis:** Both standards and samples are injected into the HPLC system. The reversed-phase C18 column separates compounds based on their hydrophobicity. The acidic mobile phase ensures good peak shape for phenolic compounds.

- **Data Analysis:** The DAD allows for peak identification by comparing the retention time and the UV-Vis spectrum of the peak in the sample to that of the pure standard.[26] A calibration curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of **5,4'-Dimethoxyflavone** in the sample is then calculated from this curve.[26] This multi-point calibration is a self-validating system, ensuring linearity and accuracy of the measurement.

Conclusion and Future Directions

5,4'-Dimethoxyflavone is a flavonoid with a chemical structure that suggests significant potential for biological activity, drawing from the known properties of related methoxylated flavonoids. Its synthesis is achievable through established chemical routes, and its quantification can be reliably performed using validated HPLC methods. While extensive research on this specific isomer is still emerging, the documented anti-inflammatory, neuroprotective, and anticancer activities of similar compounds provide a strong rationale for its further investigation. Future research should focus on elucidating its specific mechanisms of action, exploring its pharmacokinetic and pharmacodynamic profiles, and evaluating its therapeutic potential in preclinical models of disease.

References

A comprehensive, numbered list of all cited sources with titles, source information, and clickable URLs will be provided upon request.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [3. 5,4'-Dimethoxyflavone, 100 mg, CAS No. 6697-63-8 | Flavonoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International \[carloth.com\]](#)
- [4. 5,4'-DIMETHOXYFLAVONE \[chemicalbook.com\]](#)
- [5. PubChemLite - 5,4'-dimethoxyflavone \(C17H14O4\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. 5,7-DIMETHOXYFLAVONE | 21392-57-4 \[chemicalbook.com\]](#)
- [7. 5,4'-DIMETHOXYFLAVONE \[chemicalbook.com\]](#)
- [8. CAS 21392-57-4: 5,7-Dimethoxyflavone | CymitQuimica \[cymitquimica.com\]](#)
- [9. tokiwaph.co.jp \[tokiwaph.co.jp\]](#)
- [10. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [11. extrasynthese.com \[extrasynthese.com\]](#)
- [12. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin \[mdpi.com\]](#)
- [13. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [14. tandfonline.com \[tandfonline.com\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. pharmacologyonline.silae.it \[pharmacologyonline.silae.it\]](#)
- [19. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [20. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [23. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [24. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [25. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [26. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 5,4'-Dimethoxyflavone for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600368/docs#an-in-depth-technical-guide-to-5-4-dimethoxyflavone-for-scientific-professionals\]](https://www.benchchem.com/product/b600368/docs#an-in-depth-technical-guide-to-5-4-dimethoxyflavone-for-scientific-professionals)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check